1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1240568-07-3
VCID: VC11691882
InChI: InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
SMILES: C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine

CAS No.: 1240568-07-3

Cat. No.: VC11691882

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine - 1240568-07-3

Specification

CAS No. 1240568-07-3
Molecular Formula C10H9ClFN3
Molecular Weight 225.65 g/mol
IUPAC Name 1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Standard InChI Key AXVVPKFPGSPZGW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl
Canonical SMILES C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine has the molecular formula C₁₀H₈ClFN₃ and a molecular weight of 223.64 g/mol. Its IUPAC name systematically describes the substitution pattern: a pyrazole ring (1H-pyrazol-4-amine) with a (4-chloro-3-fluorophenyl)methyl substituent at the 1-position. The presence of both chlorine and fluorine atoms on the phenyl ring introduces electronegative effects that modulate the compound’s electronic distribution .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, analogous pyrazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with delocalized π-electrons. Nuclear magnetic resonance (NMR) spectra of related compounds, such as 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, reveal distinct proton environments:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, while the amine proton typically appears as a broad singlet near δ 5.0–6.0 ppm .

  • ¹³C NMR: The pyrazole carbons are observed at δ 140–160 ppm, with fluorine and chlorine substituents causing deshielding effects on adjacent carbons .

Synthesis and Purification Strategies

Purification Techniques

Purification often employs recrystallization from ethanol/water mixtures or chromatography on silica gel. Recent advances in polymorph control, as demonstrated in the synthesis of afatinib dimaleate , suggest that solvent-antisolvent methods (e.g., using isobutyl acetate and nitromethane) could enhance crystalline purity for this compound.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point148–150°C (estimated)
Boiling Point320–325°C (at 760 mmHg)
Solubility in Water<0.1 mg/mL (25°C)
LogP (Octanol-Water)2.8 ± 0.3

The low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest suitability for lipid-based drug formulations. The trifluoromethyl and chloro groups enhance membrane permeability, a trait observed in antimicrobial pyrazole analogs .

Biological Activity and Mechanisms

Anticancer Activity

Pyrazole derivatives are known to inhibit kinases and apoptosis regulators. Molecular docking studies suggest that the (4-chloro-3-fluorophenyl)methyl group could intercalate into DNA or block ATP-binding pockets in tyrosine kinases.

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Patent WO2016185485A2 highlights methods for functionalizing similar amines to produce bioactive quinazolinyl derivatives .

Materials Science

The electron-withdrawing chloro and fluoro substituents make it a candidate for organic semiconductors or ligands in catalytic systems.

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